An In-depth Technical Guide to 3-Methyl-4-nitrophenol: Core Properties and Methodologies
An In-depth Technical Guide to 3-Methyl-4-nitrophenol: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-methyl-4-nitrophenol, a significant chemical intermediate and metabolite. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document covers its chemical and physical characteristics, spectroscopic data, synthesis and purification methods, and key biological activities, including its role as a metabolite of the insecticide fenitrothion (B1672510) and its endocrine-disrupting potential. Detailed experimental protocols for its synthesis, purification, and analysis are provided, along with visual representations of relevant chemical and biological pathways to facilitate a deeper understanding of its behavior and significance.
Chemical and Physical Properties
3-Methyl-4-nitrophenol, also known as 4-nitro-m-cresol, is a nitrophenol derivative with a methyl group at the meta-position relative to the hydroxyl group.[1][2] Its chemical structure and basic identifiers are presented below.
Table 1: Chemical Identifiers and Structure of 3-Methyl-4-nitrophenol
| Identifier | Value |
| IUPAC Name | 3-methyl-4-nitrophenol[3] |
| Synonyms | 4-Nitro-m-cresol, 4-Nitro-3-cresol, p-Nitro-m-cresol[3] |
| CAS Number | 2581-34-2[3] |
| Molecular Formula | C₇H₇NO₃[3] |
| Molecular Weight | 153.14 g/mol [3] |
| Chemical Structure |
|
The physical properties of 3-methyl-4-nitrophenol are summarized in the following table, providing essential data for its handling, storage, and application in experimental settings.
Table 2: Physical Properties of 3-Methyl-4-nitrophenol
| Property | Value |
| Appearance | Yellowish to beige crystalline powder[4] |
| Melting Point | 128-130 °C[5] |
| Boiling Point | 200 °C (decomposes)[5] |
| Solubility in Water | 1.34 g/L[4] |
| Solubility in Organic Solvents | Very soluble in ethanol, ether, chloroform, and benzene[5] |
| pKa | 7.39 ± 0.10 (Predicted) |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-methyl-4-nitrophenol. Key spectral features are summarized below.
Table 3: Spectroscopic Data for 3-Methyl-4-nitrophenol
| Spectroscopy | Key Features |
| ¹H NMR | Spectral data available.[5] |
| IR Spectrum | Infrared spectral data is available for the condensed phase.[6] |
| Mass Spectrum | Mass spectrometry data (electron ionization) is available.[7] |
Synthesis and Purification
The most common method for the synthesis of 3-methyl-4-nitrophenol is the nitrosation of m-cresol (B1676322) followed by oxidation.[8][9] A direct nitration of m-cresol is also possible but may lead to a mixture of isomers.[10]
Synthesis via Nitrosation and Oxidation of m-Cresol
This two-step method generally provides a good yield of the desired product.
Detailed Experimental Protocol: Synthesis
Materials:
-
m-Cresol
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Distilled water
-
Toluene (B28343) (for recrystallization)
Procedure:
-
Nitrosation: In a flask equipped with a stirrer and thermometer, a mixture of m-cresol and sulfuric acid in water is prepared and cooled to 0-5°C in an ice bath.[11]
-
A solution of sodium nitrite in water is added slowly to the m-cresol mixture while maintaining the temperature below 5°C.[11] The reaction mixture is stirred for an additional 30 minutes.
-
Oxidation: The resulting solution containing 4-nitroso-m-cresol is then slowly added to a pre-heated solution of nitric acid at 35-45°C.[11]
-
The reaction is maintained at this temperature for approximately 2 hours.[11]
-
Upon completion, the reaction mixture is cooled to 25°C, leading to the precipitation of crude 3-methyl-4-nitrophenol.[8]
-
The crude product is collected by filtration.
Detailed Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude 3-methyl-4-nitrophenol
-
Toluene
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
The crude 3-methyl-4-nitrophenol is placed in an Erlenmeyer flask.
-
A minimal amount of hot toluene is added to dissolve the crude product completely with heating and stirring.[8]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
The hot solution is filtered by gravity to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.[12]
-
The purified crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold toluene, and dried.[12]
Biological Activities and Pathways
Metabolite of Fenitrothion
3-Methyl-4-nitrophenol is a major metabolite of the organophosphorus insecticide fenitrothion.[13] The metabolic transformation involves the cleavage of the P-O-aryl bond.[8]
Anti-Androgenic Activity
3-Methyl-4-nitrophenol has been shown to exhibit anti-androgenic activity.[14] This activity can be assessed using a yeast-based androgen screen (YAS) assay.
Anti-androgenic compounds typically interfere with the androgen receptor (AR) signaling pathway. A simplified schematic of this pathway is presented below.
Detailed Experimental Protocol: Yeast Androgen Screen (YAS) Assay
This protocol provides a general framework for assessing the anti-androgenic activity of 3-methyl-4-nitrophenol.
Materials:
-
Genetically modified Saccharomyces cerevisiae strain co-expressing the human androgen receptor (hAR) and a reporter gene (e.g., lacZ).[15]
-
Appropriate yeast growth medium.
-
Testosterone or another androgen agonist as a positive control.
-
3-Methyl-4-nitrophenol dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).[15]
-
Plate reader.
Procedure:
-
Yeast Culture Preparation: A fresh culture of the yeast reporter strain is grown overnight in the appropriate medium.[16]
-
Assay Setup: In a 96-well plate, the yeast culture is exposed to a serial dilution of 3-methyl-4-nitrophenol in the presence of a fixed concentration of an androgen agonist (e.g., testosterone).[16]
-
Control wells include yeast with medium only (negative control), yeast with the androgen agonist only (positive control), and yeast with the solvent used to dissolve the test compound.
-
Incubation: The plate is incubated at 30°C for 18-24 hours.[17]
-
Reporter Gene Assay: After incubation, the activity of the reporter enzyme is measured. For a lacZ reporter, the substrate CPRG is added, and the color change is quantified using a plate reader at the appropriate wavelength.[15]
-
Data Analysis: The anti-androgenic activity is determined by the reduction in the reporter gene signal in the presence of 3-methyl-4-nitrophenol compared to the positive control.
Microbial Degradation
Certain bacterial strains, such as Burkholderia sp., are capable of degrading 3-methyl-4-nitrophenol.[1] The degradation pathway involves the formation of intermediates like methylhydroquinone.[1]
Analytical Methodologies
Accurate quantification of 3-methyl-4-nitrophenol is essential for research and monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.
Detailed Experimental Protocol: HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: UV detection at 270 nm.[18]
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Samples containing 3-methyl-4-nitrophenol are dissolved in the mobile phase or a compatible solvent. For biological samples, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) may be necessary.[18]
-
Analysis: The prepared sample is injected into the HPLC system, and the chromatogram is recorded.
-
Quantification: The concentration of 3-methyl-4-nitrophenol is determined by comparing the peak area of the analyte to a calibration curve prepared from standard solutions of known concentrations.
Detailed Experimental Protocol: GC-MS Analysis
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient is used to separate the analytes.
-
MS Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode.
Procedure:
-
Sample Preparation and Derivatization: For GC analysis, polar compounds like phenols are often derivatized to increase their volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[19] The sample is mixed with the derivatizing agent and heated to complete the reaction.
-
Analysis: The derivatized sample is injected into the GC-MS system.
-
Identification and Quantification: The compound is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area to that of an internal standard and a calibration curve.
Safety and Handling
3-Methyl-4-nitrophenol is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed examination of the core properties of 3-methyl-4-nitrophenol. The information presented, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and biological activities, is intended to be a valuable resource for researchers and professionals. The inclusion of detailed experimental methodologies and visual representations of key pathways aims to facilitate a comprehensive understanding and practical application of this knowledge in a laboratory setting. As a compound with significant industrial and biological relevance, a thorough understanding of 3-methyl-4-nitrophenol is crucial for its safe and effective use in research and development.
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